N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine
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Overview
Description
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a compound that features a bicyclic structure fused with a pyridine ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where an appropriately substituted bromobenzene is reacted with magnesium to form the Grignard reagent, which is then reacted with norcamphor to yield the desired alcohol . This alcohol can then be further reacted with an alkyl halide to form the target compound .
Chemical Reactions Analysis
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity and potentially providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar structural features and potential therapeutic applications.
The uniqueness of this compound lies in its specific bicyclic structure fused with a pyridine ring, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2 |
InChI Key |
QKISGKFQADQVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=CN=CC=C3 |
Origin of Product |
United States |
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